molecular formula C23H33NO3 B565398 N-Desethyl-N-propyl Oxybutynin CAS No. 1215677-72-7

N-Desethyl-N-propyl Oxybutynin

Cat. No.: B565398
CAS No.: 1215677-72-7
M. Wt: 371.521
InChI Key: MQLQZGCILBTUPB-UHFFFAOYSA-N
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Description

N-Desethyl-N-propyl Oxybutynin is a derivative of oxybutynin, a medication primarily used to treat overactive bladder. This compound is an impurity of oxybutynin and is often studied for its pharmacological properties and potential side effects. It is known for its anticholinergic effects, which help in reducing bladder muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl-N-propyl Oxybutynin typically involves the modification of oxybutynin through a series of chemical reactionsThe reaction conditions often involve the use of strong bases and solvents to facilitate these transformations .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including purification and crystallization, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Desethyl-N-propyl Oxybutynin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

N-Desethyl-N-propyl Oxybutynin is used in various scientific research applications:

    Chemistry: Studied for its reactivity and potential as a synthetic intermediate.

    Biology: Used to understand the metabolic pathways of oxybutynin and its derivatives.

    Medicine: Investigated for its pharmacological effects and potential side effects in treating overactive bladder.

    Industry: Utilized in the development of new formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Desethyl-N-propyl Oxybutynin involves its interaction with muscarinic receptors in the bladder. By inhibiting the action of acetylcholine, it reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound primarily targets postganglionic muscarinic receptors, leading to a decrease in detrusor muscle activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desethyl-N-propyl Oxybutynin is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with muscarinic receptors and its metabolic profile make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLQZGCILBTUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215677-72-7
Record name N-Desethyl-N-propyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL-N-PROPYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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